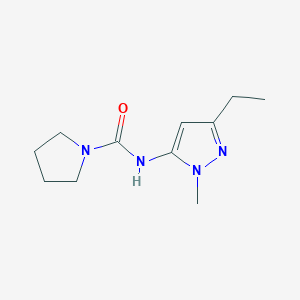
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide, also known as EMPC, is a small molecule that has gained interest in the scientific community due to its potential therapeutic applications. EMPC is a pyrazole-pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and NF-κB, the inhibition of AChE, and the modulation of oxidative stress and apoptosis. This compound has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide, including the optimization of its synthesis and formulation, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Other future directions include the exploration of its potential applications in other diseases, such as cardiovascular and metabolic disorders, and the development of this compound-based drug delivery systems.
Synthesemethoden
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide can be synthesized using various methods, including a one-pot synthesis and a two-step synthesis. In the one-pot synthesis, 5-ethyl-2-methylpyrazole-3-carboxylic acid is reacted with N-Boc-pyrrolidine-1-carboxamide in the presence of a coupling agent, such as EDCI, to form this compound. In the two-step synthesis, 5-ethyl-2-methylpyrazole-3-carboxylic acid is first converted to the corresponding acid chloride, which is then reacted with N-Boc-pyrrolidine-1-carboxamide in the presence of a base, such as triethylamine, to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-9-8-10(14(2)13-9)12-11(16)15-6-4-5-7-15/h8H,3-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSZUOSCBNQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)